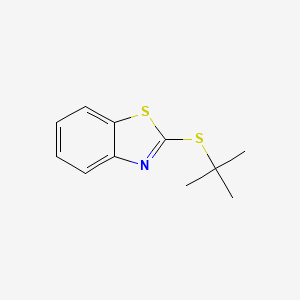
3-Amino-5-hydroxy-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, featuring amino, hydroxy, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).
Amination: Vanillin undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under specific conditions.
Oxidation: The resulting intermediate is then oxidized to form the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The amino, hydroxy, and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can also participate in reactions with nucleophiles, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Similar structure but lacks the amino group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the amino group and has different functional group positions.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but contains a fluorine atom instead of an amino group.
Uniqueness
3-Amino-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
343867-62-9 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
3-amino-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,9H2,1H3 |
InChI-Schlüssel |
PFVGASRKDVLCKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1O)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)









![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)

